4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylpheny l)butanamide
Description
This compound features a thiopheno[2,3-d]pyrimidine core substituted with amino and dimethyl groups at positions 4, 5, and 4. A thioether linkage connects this heterocycle to a butanamide chain terminating in a 4-sulfamoylphenyl group. The sulfamoyl moiety (NHSO₂) is a strong electron-withdrawing group, which may enhance binding affinity to enzymatic targets such as carbonic anhydrases or tyrosine kinases . The amino group at position 4 likely contributes to hydrogen-bonding interactions, while the dimethyl substituents improve steric stability and lipophilicity.
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S3/c1-10-11(2)28-17-15(10)16(19)22-18(23-17)27-9-3-4-14(24)21-12-5-7-13(8-6-12)29(20,25)26/h5-8H,3-4,9H2,1-2H3,(H,21,24)(H2,19,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUCNNWLQJVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiopheno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiopheno[2,3-d]pyrimidine ring system.
Introduction of Amino and Dimethyl Groups: The amino and dimethyl groups are introduced through substitution reactions using suitable reagents.
Thioether Formation: The thiopheno[2,3-d]pyrimidine core is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Sulfamoylphenyl Butanamide Moiety: The final step involves the coupling of the thioether intermediate with a sulfamoylphenyl butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may interfere with DNA synthesis or repair, disrupt cell signaling pathways, or modulate immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis highlights key structural and functional differences between the target compound and its analogs.
Core Heterocycle Modifications
- Thiopheno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine The compound in replaces the thiophene ring with a pyrrole, forming a pyrrolo[2,3-d]pyrimidine core. The cyclopentyl and methoxyphenyl substituents in further distinguish its pharmacokinetic profile, likely increasing lipophilicity (logP) compared to the target compound .
- Thiopheno[2,3-d]pyrimidine vs. Benzothiolo[2,3-d]pyrimidine introduces a fused benzothiophene ring (tetrahydrobenzothiolo[2,3-d]pyrimidine), adding aromatic bulk and rigidity. This modification may enhance target selectivity but reduce solubility due to increased hydrophobicity .
Substituent Variations
Sulfamoylphenyl vs. Hydroxyethyl/Methoxyphenyl
- The 4-sulfamoylphenyl group in the target compound is a potent pharmacophore for sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase IX).
- ’s 4-methoxyphenyl group provides moderate electron-donating effects, which may alter binding kinetics compared to the electron-withdrawing sulfamoyl group .
Amino vs. Methyl/Ethyl Substituents
Tabulated Structural and Hypothetical Properties
Research Implications
- Solubility vs. Permeability : Polar groups (e.g., hydroxyethyl in ) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic substituents (e.g., isopropylphenyl in ) enhance membrane diffusion .
- Metabolic Stability : The shorter butanamide chain in the target compound may confer better metabolic stability than pentanamide analogs .
Biological Activity
The compound 4-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)-N-(4-sulfamoylphenyl)butanamide is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 358.46 g/mol. The presence of the sulfonamide group enhances its pharmacological properties, particularly in targeting specific enzymes and receptors.
Synthesis
Recent studies have focused on the synthesis of thieno[2,3-d]pyrimidine derivatives through various methods. The synthesis typically involves multi-step reactions that create the thieno ring system followed by functionalization to introduce amino and sulfonamide groups. For instance, one study reported the successful synthesis of related compounds with significant anticancer activity by modifying the substituents on the pyrimidine ring .
Anticancer Activity
Thieno[2,3-d]pyrimidines, including the target compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit various protein kinases associated with cancer progression. For example, studies have demonstrated that derivatives exhibit significant inhibition against FLT3 (Fms-like tyrosine kinase 3), a critical target in leukemia treatment. The compound was reported to have an IC50 value of approximately 32.435 ± 5.5 μM against FLT3 .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| FLT3 Inhibition | Fms-like tyrosine kinase 3 | 32.435 ± 5.5 | |
| Cytotoxicity | Various cancer cell lines | >10 | |
| Antimicrobial Activity | Bacterial strains | Varies |
The mechanism through which these compounds exert their effects involves multiple pathways:
- Inhibition of Kinases : The thieno[2,3-d]pyrimidine derivatives inhibit key kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Induction of Apoptosis : These compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall therapeutic potential against oxidative stress-related diseases .
Case Studies
Several case studies illustrate the effectiveness of thieno[2,3-d]pyrimidines in clinical settings:
- Triple-Negative Breast Cancer : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit triple-negative breast cancer cells. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in vitro .
- Combination Therapies : Research has explored the potential for combining thieno[2,3-d]pyrimidines with existing chemotherapy agents to enhance therapeutic efficacy and overcome drug resistance in various cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
